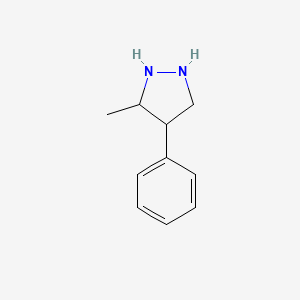![molecular formula C6H3BrN2OS B12364194 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, with a bromine atom at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction typically requires a catalyst and is carried out under reflux conditions .
Another method involves the use of a catalytic four-component reaction, which includes a ketone, ethyl cyanoacetate, sulfur, and formamide. This green approach is characterized by step economy, reduced catalyst loading, and easy purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The thieno and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or acetic anhydride under reflux conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, fused heterocyclic compounds, and oxidized or reduced derivatives of the parent compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the thienopyrimidine family:
Similar Compounds: Thieno[2,3-d]pyrimidin-4-ones, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, and pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: The presence of the bromine atom at the 5th position and the specific arrangement of the thieno and pyrimidine rings confer unique chemical and biological properties to this compound. .
属性
分子式 |
C6H3BrN2OS |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2,4H |
InChI 键 |
CBLVCLANQZOSRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2C(=NC=NC2=O)S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
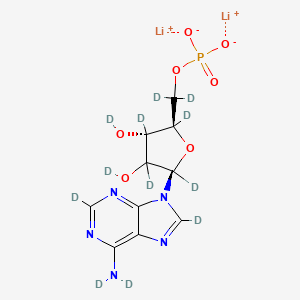


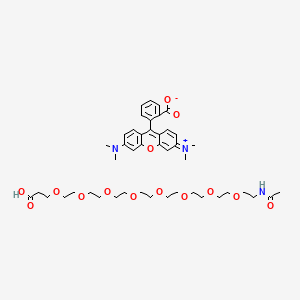
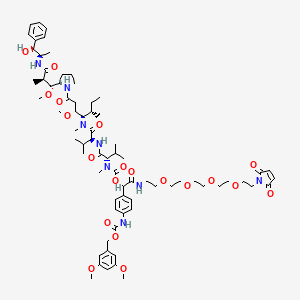
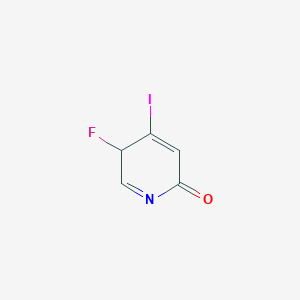
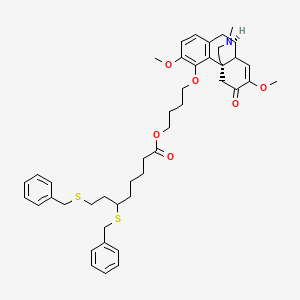
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
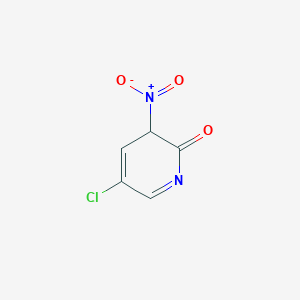
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
